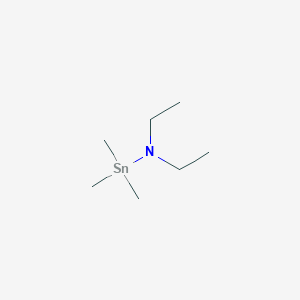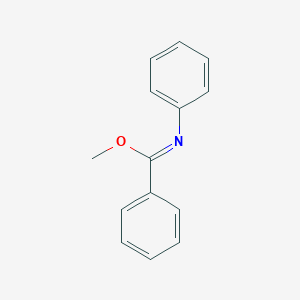
Bis(4-méthoxyphényl)phénylphosphine
Vue d'ensemble
Description
Bis(4-methoxyphenyl)phenylphosphine is a tertiary phosphine compound characterized by the presence of two 4-methoxyphenyl groups and one phenyl group attached to a phosphorus atom. This compound is of interest due to its applications in various chemical reactions and its role as a ligand in coordination chemistry.
Applications De Recherche Scientifique
Bis(4-methoxyphenyl)phenylphosphine has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mécanisme D'action
Target of Action
Bis(4-methoxyphenyl)phenylphosphine is a type of tertiary phosphine . Tertiary phosphines are known to act as ligands, forming complexes with transition metals . These complexes can then participate in various catalytic reactions .
Mode of Action
The mode of action of Bis(4-methoxyphenyl)phenylphosphine is primarily through its role as a ligand. It forms complexes with transition metals, which can then participate in various catalytic reactions . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Pharmacokinetics
As a tertiary phosphine, it is likely to have low water solubility , which could impact its bioavailability.
Action Environment
The action, efficacy, and stability of Bis(4-methoxyphenyl)phenylphosphine can be influenced by various environmental factors. For instance, it is known to be air sensitive . It should be stored under an inert gas (nitrogen or argon) at 2-8°C . Its action can also be influenced by the presence of other reactants and the specific reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)phenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often include the use of an inert atmosphere, such as argon, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Bis(4-methoxyphenyl)phenylphosphine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methoxyphenyl)phenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions involving Bis(4-methoxyphenyl)phenylphosphine include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, depending on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-methoxyphenyl)phosphine: Similar in structure but with methoxy groups in the ortho position.
Bis(4-ethynyl)phenylphosphine: Contains ethynyl groups instead of methoxy groups.
Uniqueness
Bis(4-methoxyphenyl)phenylphosphine is unique due to the presence of methoxy groups in the para position, which can influence its electronic properties and reactivity. This makes it particularly useful in specific catalytic applications where electronic effects play a crucial role.
Propriétés
IUPAC Name |
bis(4-methoxyphenyl)-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2P/c1-21-16-8-12-19(13-9-16)23(18-6-4-3-5-7-18)20-14-10-17(22-2)11-15-20/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHLVZNHDIUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333845 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14180-51-9 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of bis(4-methoxyphenyl)phenylphosphine influence its activity as a ligand in catalytic reactions?
A1: While the provided abstracts don't offer a direct comparison of bis(4-methoxyphenyl)phenylphosphine to other phosphine ligands, [] highlights its role in accelerating reactions involving alkyl X-phenylpropiolates and 2-hydroxy-1-naphthaldehyde to produce benzochromenes. The presence of electron-donating methoxy groups on the phenyl rings likely increases the electron density at the phosphorus atom, enhancing its σ-donation ability to metal centers. This stronger coordination could explain the observed increase in reaction rates when compared to triphenylphosphine. Further research directly comparing bis(4-methoxyphenyl)phenylphosphine to ligands with varying electronic and steric properties would be needed to confirm this hypothesis and provide a more complete understanding of its structure-activity relationship.
Q2: Can you describe the coordination behavior of bis(4-methoxyphenyl)phenylphosphine in a metal complex and its impact on the complex's geometry?
A2: In the triangulo-triruthenium complex described in [], bis(4-methoxyphenyl)phenylphosphine acts as a monodentate ligand, coordinating to one ruthenium atom through its phosphorus atom. The ligand occupies an equatorial position relative to the Ru3 triangular plane. This preference for equatorial coordination can influence the overall geometry and symmetry of the complex. Furthermore, the steric bulk of the bis(4-methoxyphenyl)phenylphosphine ligand, particularly the orientation of its three phenyl rings (as described by their dihedral angles), can further impact the spatial arrangement of other ligands within the coordination sphere of the ruthenium atom.
Q3: Are there any studies exploring the use of bis(4-methoxyphenyl)phenylphosphine in nanoreactors for catalytic applications?
A3: While [] mentions "Amphiphilic core-cross-linked micelles functionalized with bis(4-methoxyphenyl)phenylphosphine as catalytic nanoreactors for biphasic hydroformylation," the abstract lacks specific details. This research direction holds potential, as incorporating bis(4-methoxyphenyl)phenylphosphine into nanoreactors could offer advantages like catalyst recovery and reusability. Further investigation into the synthesis, characterization, and catalytic performance of these nanoreactors would be valuable.
Q4: What spectroscopic techniques are commonly used to characterize bis(4-methoxyphenyl)phenylphosphine and its metal complexes?
A4: While the provided abstracts don't explicitly detail the spectroscopic techniques used, several methods are commonly employed for characterizing bis(4-methoxyphenyl)phenylphosphine and its complexes. Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H, ¹³C, and ³¹P NMR, can provide information about the structure, purity, and electronic environment of the compound. Infrared (IR) spectroscopy can be used to identify characteristic functional groups, like P-C and C-O stretches. For metal complexes, techniques like UV-Vis spectroscopy and X-ray crystallography are often used to study electronic transitions and determine the three-dimensional structure of the complex, respectively. [] specifically mentions using X-ray crystallography to elucidate the structure of a triangulo-triruthenium complex containing bis(4-methoxyphenyl)phenylphosphine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Azaspiro[4.5]decane](/img/structure/B86298.png)








![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)


